Cas no 887588-22-9 (3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile)
3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile
- DTXSID00726359
- SCHEMBL2974396
- 887588-22-9
- FT-0748654
- DB-078192
-
- MDL: MFCD07785837
- Inchi: 1S/C7H4INOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2H,3H2
- InChI Key: UINZRXQHPFYYMM-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C(CC#N)=O)S1
Computed Properties
- Exact Mass: 276.90583g/mol
- Monoisotopic Mass: 276.90583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 69.1Ų
3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169005870-1g |
3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile |
887588-22-9 | 95% | 1g |
$684.52 | 2023-08-31 | |
| Chemenu | CM199243-1g |
3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile |
887588-22-9 | 95% | 1g |
$729 | 2021-08-05 | |
| TRC | I075725-50mg |
3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile |
887588-22-9 | 50mg |
$ 510.00 | 2022-06-04 | ||
| TRC | I075725-100mg |
3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile |
887588-22-9 | 100mg |
$ 850.00 | 2022-06-04 | ||
| Chemenu | CM199243-1g |
3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile |
887588-22-9 | 95% | 1g |
$729 | 2023-01-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747707-1g |
3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile |
887588-22-9 | 98% | 1g |
¥5224.00 | 2024-04-26 | |
| Crysdot LLC | CD11029927-1g |
3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile |
887588-22-9 | 95+% | 1g |
$772 | 2024-07-18 |
3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile
Introduction to 3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile (CAS No. 887588-22-9)
3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile (CAS No. 887588-22-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural properties and potential applications. This compound, featuring a thiophene core substituted with an iodo group and an oxopropenenitrile moiety, presents a versatile scaffold for further chemical modifications and functionalization. The presence of both electrophilic and nucleophilic sites in its molecular structure makes it an attractive candidate for various synthetic pathways, particularly in the development of novel bioactive molecules.
The thiophene ring is a prominent heterocyclic structure widely recognized for its role in medicinal chemistry, particularly in the synthesis of antiviral, anticancer, and antimicrobial agents. The introduction of an iodo substituent at the 5-position of the thiophene ring enhances its reactivity, allowing for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck couplings. These reactions are pivotal in constructing more complex molecular architectures, making this compound a valuable intermediate in drug discovery programs.
The oxopropenenitrile functional group (also known as an acrylonitrile oxide derivative) adds another layer of reactivity to the molecule. This moiety can undergo various transformations, including nucleophilic addition reactions, cycloadditions, and ring-opening polymerizations. Such versatility is particularly useful in designing molecules with tailored biological activities. For instance, acrylonitrile derivatives have been explored as precursors to bioactive peptides and peptidomimetics due to their ability to form amide bonds under controlled conditions.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific biological pathways relevant to human diseases. The structural features of 3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile make it a promising candidate for designing inhibitors of enzymes involved in cancer progression, inflammation, and neurodegenerative disorders. Specifically, the thiophene scaffold is commonly found in natural products and drug candidates known for their therapeutic potential. The iodine atom provides a handle for further derivatization while the nitrile group can serve as a pharmacophore or be converted into other functional groups to enhance binding affinity.
One of the most compelling aspects of this compound is its utility in fragment-based drug design. Fragment-based approaches rely on identifying small molecular fragments that bind to target proteins with high affinity. These fragments can then be linked together or modified to produce lead compounds with improved pharmacokinetic properties. The reactivity of the iodo group allows for efficient coupling with other fragments or libraries via transition-metal catalysis, facilitating the rapid assembly of novel molecular structures.
Recent advancements in computational chemistry have further enhanced the utility of compounds like 3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile. Molecular modeling techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations can predict how this compound interacts with biological targets at an atomic level. This computational screening helps prioritize which derivatives are most likely to exhibit desirable biological activities, thereby accelerating the drug discovery process.
The pharmaceutical industry has also shown interest in using this compound as a building block for materials with specialized properties. For example, conjugated polymers containing thiophene units exhibit excellent electronic properties and are widely used in organic electronics applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of an iodo group into these polymers can improve their processability and compatibility with various fabrication techniques.
In conclusion,3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile (CAS No. 887588-22-9) represents a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features enable diverse synthetic pathways, making it a valuable intermediate in drug discovery and materials science. As research continues to uncover new methodologies for functionalizing heterocyclic compounds like thiophenes,this molecule is poised to play an increasingly important role in developing next-generation therapeutics and advanced materials.
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